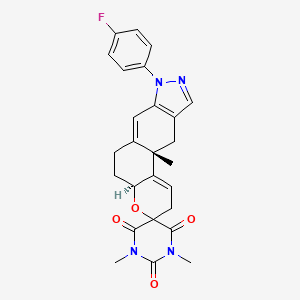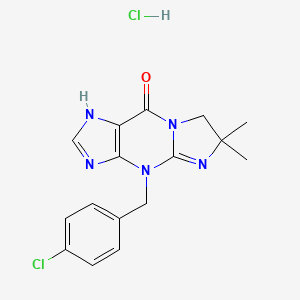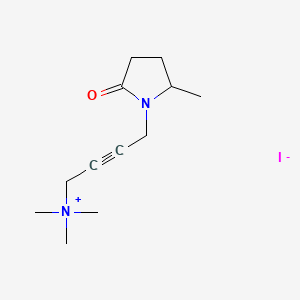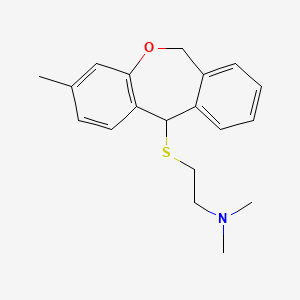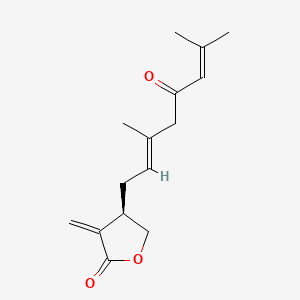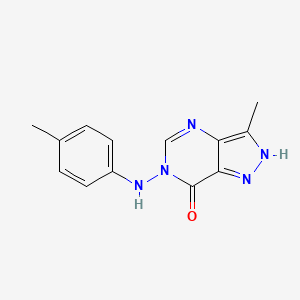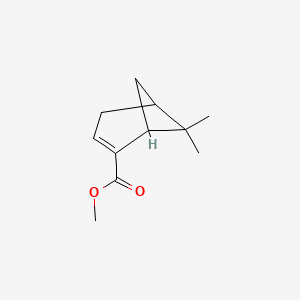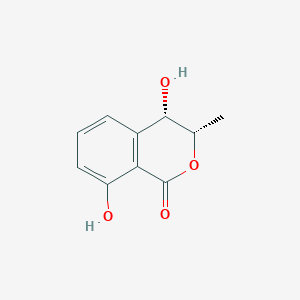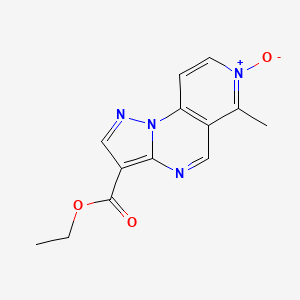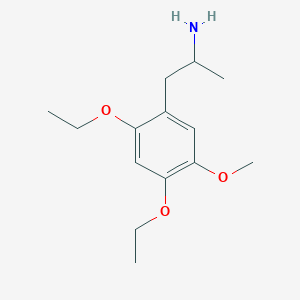
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol This compound is known for its unique structure, which includes diethoxy and methoxy groups attached to a phenyl ring, and an amine group on a propan-2-amine backbone
Preparation Methods
The synthesis of 1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 2,4-diethoxy-5-methoxybenzaldehyde with a suitable amine source under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can lead to various physiological and psychological effects, depending on the dose and context of use .
Comparison with Similar Compounds
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
4-Iodo-2,5-dimethoxyphenylisopropylamine: This compound has similar structural features but includes an iodine atom, which can lead to different chemical and biological properties.
2,5-Dimethoxy-4-ethylphenylisopropylamine: Another similar compound with ethoxy groups instead of diethoxy, affecting its reactivity and interactions.
Properties
CAS No. |
23693-33-6 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(2,4-diethoxy-5-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-12-9-14(18-6-2)13(16-4)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3 |
InChI Key |
SAFDWWQYGOOGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1CC(C)N)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



